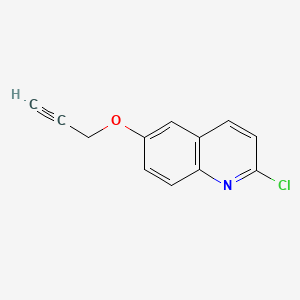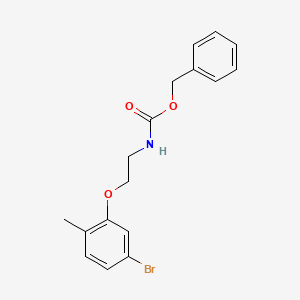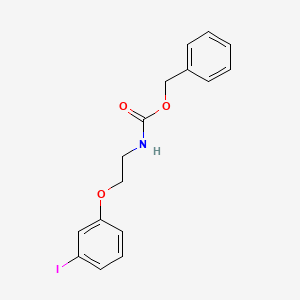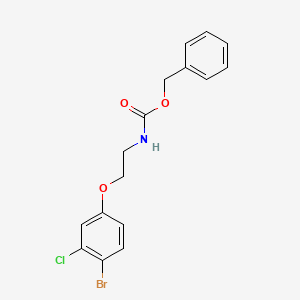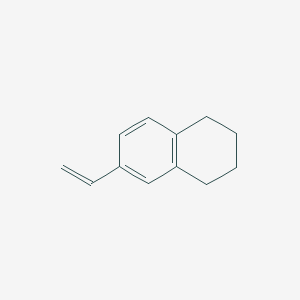
6-Vinyl-1,2,3,4-tetrahydronaphthalene
描述
6-Vinyl-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of hydrocarbons known as naphthalenes. It is characterized by a fused aromatic ring system with a vinyl group attached to the sixth carbon atom of the tetrahydronaphthalene structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinyl-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Hydrogenation of Naphthalene: Naphthalene is first hydrogenated to produce 1,2,3,4-tetrahydronaphthalene (tetralin) using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Halogenation: The tetralin is then halogenated to introduce a halogen atom at the desired position.
Dehydrohalogenation: The halogenated compound undergoes dehydrohalogenation to form the vinyl group at the sixth position.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and advanced catalysts are often employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions: 6-Vinyl-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed:
Oxidation: Products include this compound-1-ol, this compound-1-one, and this compound-1-carboxylic acid.
Reduction: The major product is 6-ethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Products include various halogenated derivatives of the compound.
科学研究应用
6-Vinyl-1,2,3,4-tetrahydronaphthalene finds applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-Vinyl-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific application. In organic synthesis, it typically undergoes electrophilic or nucleophilic reactions at the vinyl group. The molecular targets and pathways involved are specific to the reactions and the reagents used.
相似化合物的比较
1-Vinyl-1,2,3,4-tetrahydronaphthalene
2-Vinyl-1,2,3,4-tetrahydronaphthalene
3-Vinyl-1,2,3,4-tetrahydronaphthalene
4-Vinyl-1,2,3,4-tetrahydronaphthalene
属性
IUPAC Name |
6-ethenyl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2,7-9H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPFHTNNYAOCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(CCCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


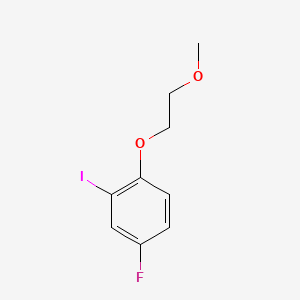
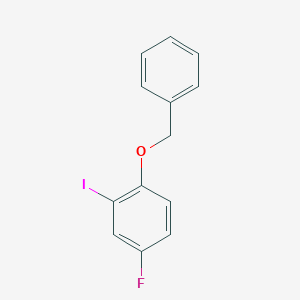
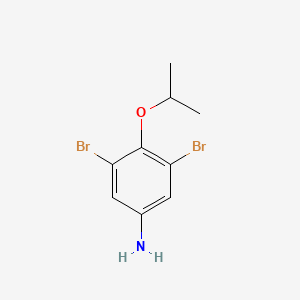
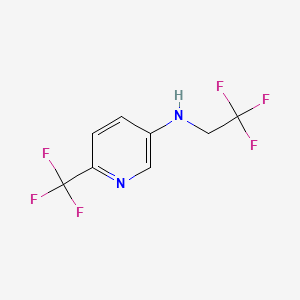
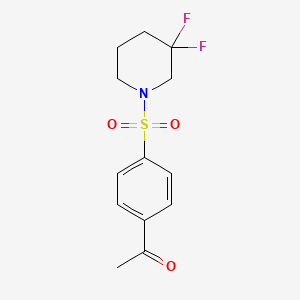
![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-amine](/img/structure/B8198001.png)
![3'-Fluoro-5-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8198011.png)
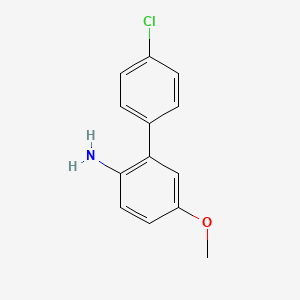
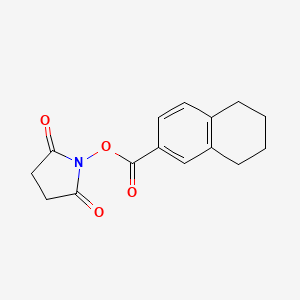
![4-((Benzyloxy)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8198040.png)
